molecular formula C6H9FO2 B1491759 2-Cyclobutyl-2-fluoroacetic acid CAS No. 1527583-05-6

2-Cyclobutyl-2-fluoroacetic acid

Cat. No.: B1491759
CAS No.: 1527583-05-6
M. Wt: 132.13 g/mol
InChI Key: XKGQKFCBGVZWMG-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-fluoroacetic acid is a fluorinated organic compound with the molecular formula C6H9FO2. It is characterized by a cyclobutyl group attached to a fluorinated acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-2-fluoroacetic acid typically involves the fluorination of cyclobutyl acetic acid. One common method is the reaction of cyclobutyl acetic acid with a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors to handle the reagents and byproducts safely. The process is optimized to achieve high yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-2-fluoroacetic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acid derivatives.

  • Reduction: Alcohols, aldehydes, and other reduced forms.

  • Substitution: Fluorinated derivatives with different functional groups.

Scientific Research Applications

2-Cyclobutyl-2-fluoroacetic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 2-cyclobutyl-2-fluoroacetic acid exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity and metabolic stability of pharmaceuticals. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Cyclobutyl-2-fluoroacetic acid is unique due to its fluorinated structure, which imparts distinct chemical properties compared to non-fluorinated analogs. Similar compounds include:

  • 2-Cyclobutylacetic acid: Lacks the fluorine atom, resulting in different reactivity and physical properties.

  • 2-Cyclobutyl-2-oxoacetic acid: Contains a keto group instead of a fluorine atom, leading to different chemical behavior.

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Properties

IUPAC Name

2-cyclobutyl-2-fluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGQKFCBGVZWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527583-05-6
Record name 2-cyclobutyl-2-fluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutyl-2-fluoroacetic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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